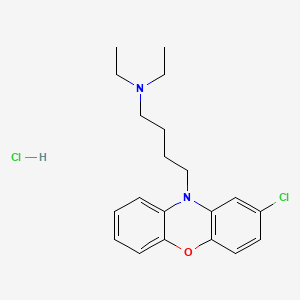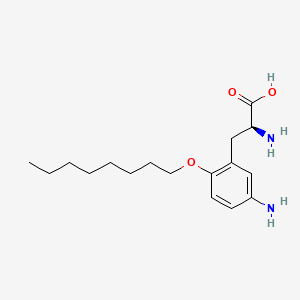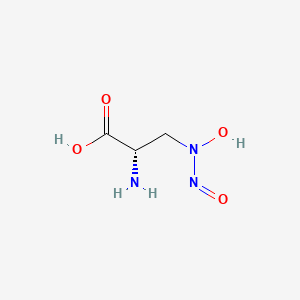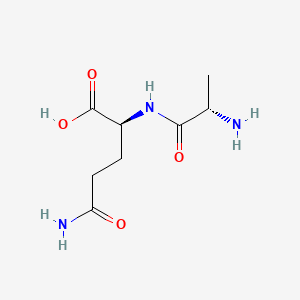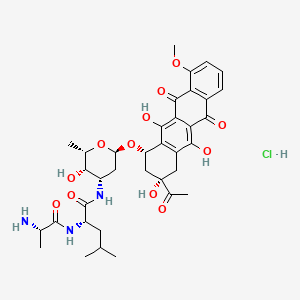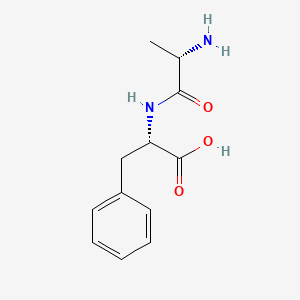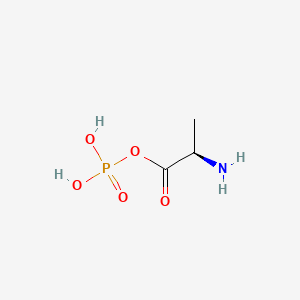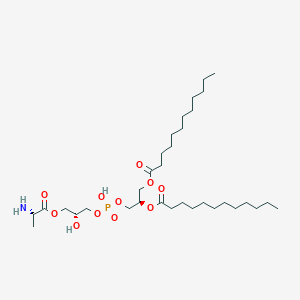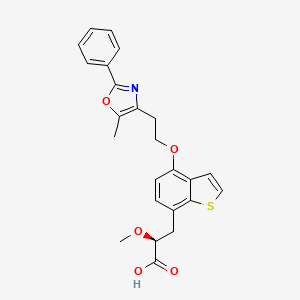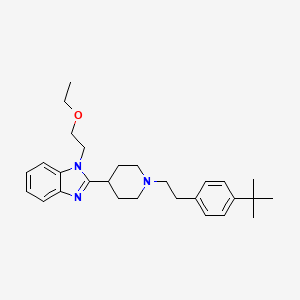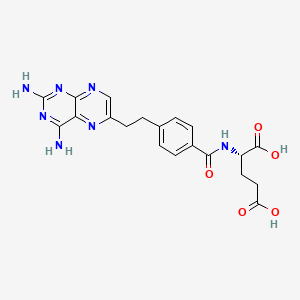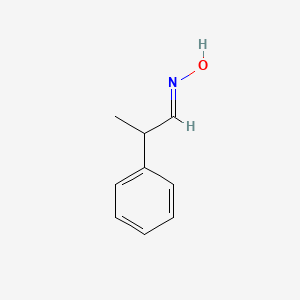
2-Phenylpropionaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropionaldehyde oxime is a food grade flavor ingredient.
Scientific Research Applications
Metabolic Pathway Insights
2-Phenylpropionaldehyde is a key intermediate in the metabolism of certain drugs like felbamate, an anti-epileptic medication. Research has shown that it undergoes complex chemical reactions, which could be vital for understanding the drug's therapeutic and toxic properties. For example, 3-carbamoyl-2-phenylpropionaldehyde, a derivative, has been studied for its instability and transformation into cytotoxic compounds at physiological pH. This process highlights the potential role of 2-phenylpropionaldehyde in drug toxicity and efficacy (Thompson, Kinter, & Macdonald, 1996).
Fragrance Industry Safety Assessment
In the fragrance industry, 2-Phenylpropionaldehyde has been evaluated for its safety profile, including aspects like genotoxicity and skin sensitization. It's not expected to be genotoxic, and its safety assessment also covered environmental impacts, indicating no significant risks in its current volume of use (Api et al., 2020).
Antioxidant Properties
Interestingly, certain oxime derivatives of 2-Phenylpropionaldehyde have been explored for their antioxidant properties. For instance, 3-(phenylhydrazono) butan-2-one oxime, a related compound, showed potential as an antioxidant and exhibited no toxicity in vivo, suggesting safety for further studies (Puntel et al., 2008).
Chemical Reactivity and Catalysis
The chemical reactivity of 2-Phenylpropionaldehyde has been a subject of study, particularly in reactions like oxidative CC bond cleavage. This reaction, catalyzed by various agents, is significant for the synthesis of other compounds, such as acetophenone, and has practical implications in organic synthesis and industrial processes (Tokunaga, Aoyama, Shirogane, Obora, & Tsuji, 2006).
Formation and Transformation in Biological Systems
2-Phenylpropionaldehyde's transformation in biological systems, such as its conversion to mercapturic acids in human urine following drug administration, has been documented. This transformation is crucial for understanding drug metabolism and excretion processes in humans (Thompson, Gulden, & Macdonald, 1997).
Conformational Analysis
Conformational analysis of 2-Phenylpropionaldehyde has been conducted using ab initio calculations. This type of study is essential for understanding the stereochemistry and molecular interactions of such compounds, which can be crucial for designing drugs and other materials (Takahashi et al., 2002).
properties
CAS RN |
59647-78-8 |
|---|---|
Product Name |
2-Phenylpropionaldehyde oxime |
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(NE)-N-(2-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3/b10-7+ |
InChI Key |
SETWHVMVMWYJQA-JXMROGBWSA-N |
Isomeric SMILES |
CC(/C=N/O)C1=CC=CC=C1 |
SMILES |
CC(C=NO)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=NO)C1=CC=CC=C1 |
Appearance |
Solid powder |
Other CAS RN |
59647-78-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Phenylpropionaldehyde oxime; AI3-13013; AI3 13013; AI313013 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



